molecular formula C7H8ClN5 B14000432 2-Chloro-n,7-dimethyl-7h-purin-6-amine CAS No. 5444-30-4

2-Chloro-n,7-dimethyl-7h-purin-6-amine

Cat. No.: B14000432
CAS No.: 5444-30-4
M. Wt: 197.62 g/mol
InChI Key: ZWQUXPGKZSBKNE-UHFFFAOYSA-N
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Description

2-chloro-N,7-dimethyl-purin-6-amine is a chemical compound with the molecular formula C7H8ClN5 It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,7-dimethyl-purin-6-amine typically involves the chlorination of N,7-dimethyl-purin-6-amine. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the 2-position with a chlorine atom. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3), which act as chlorinating agents.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N,7-dimethyl-purin-6-amine may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and minimize by-product formation.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,7-dimethyl-purin-6-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines (e.g., methylamine) or thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used, depending on the desired transformation.

Major Products Formed

    Substitution Reactions: The major products are typically N-substituted purines, where the chlorine atom is replaced by the nucleophile.

    Oxidation and Reduction Reactions: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N,7-dimethyl-purin-6-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as nucleic acids and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N,7-dimethyl-purin-6-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The chlorine atom at the 2-position can form covalent bonds with nucleophilic sites on these enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways and exert various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N,N-dimethyl-7H-purin-6-amine
  • 2-chloro-7-methyl-7H-purin-6-amine
  • 2-chloro-6-aminopurine

Uniqueness

2-chloro-N,7-dimethyl-purin-6-amine is unique due to the presence of both chlorine and methyl groups on the purine ring. This specific substitution pattern imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. Compared to similar compounds, it offers a unique combination of structural features that can be exploited in various scientific applications.

Properties

CAS No.

5444-30-4

Molecular Formula

C7H8ClN5

Molecular Weight

197.62 g/mol

IUPAC Name

2-chloro-N,7-dimethylpurin-6-amine

InChI

InChI=1S/C7H8ClN5/c1-9-5-4-6(10-3-13(4)2)12-7(8)11-5/h3H,1-2H3,(H,9,11,12)

InChI Key

ZWQUXPGKZSBKNE-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC2=C1N(C=N2)C)Cl

Origin of Product

United States

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